molecular formula C19H15F3N4O2S2 B2451430 N-(5-((2-oxo-2-((3-(trifluoromethyl)phenyl)amino)ethyl)thio)-1,3,4-thiadiazol-2-yl)-2-phenylacetamide CAS No. 896027-54-6

N-(5-((2-oxo-2-((3-(trifluoromethyl)phenyl)amino)ethyl)thio)-1,3,4-thiadiazol-2-yl)-2-phenylacetamide

Cat. No.: B2451430
CAS No.: 896027-54-6
M. Wt: 452.47
InChI Key: ZOTUCDQMPDHSTK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(5-((2-oxo-2-((3-(trifluoromethyl)phenyl)amino)ethyl)thio)-1,3,4-thiadiazol-2-yl)-2-phenylacetamide is a useful research compound. Its molecular formula is C19H15F3N4O2S2 and its molecular weight is 452.47. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Glutaminase Inhibition for Cancer Therapy

A key application area for this compound, as evidenced by a study on its analogs, focuses on the inhibition of kidney-type glutaminase (GLS). GLS plays a critical role in cancer cell metabolism by converting glutamine to glutamate, which is crucial for the rapid growth of cancer cells. Bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide (BPTES) analogs, including a compound structurally similar to the one of interest, have shown potent and selective allosteric inhibition of GLS. These inhibitors, through structural activity relationship (SAR) studies, have been identified to potentially enhance aqueous solubility and retain potency compared to BPTES, showing promising in vitro and in vivo anticancer activity (Shukla et al., 2012).

Antibacterial and Antifungal Agents

The compound and its derivatives have been explored for their potential antibacterial and antifungal properties. Novel substituted 2-amino-5-(1-(4-isobutylphenyl)ethyl)-1,3,4-thiadiazoles, designed and synthesized for their anti-inflammatory and analgesic activities, also revealed significant in vitro anti-inflammatory activity. These findings suggest a potential for exploring similar compounds for antibacterial and antifungal applications (Shkair et al., 2016).

Anticancer Activity through Molecular Structure Variation

Another research avenue explores the synthesis and evaluation of thiadiazole derivatives for anticancer activity. The introduction of different functional groups into the thiadiazole ring has been shown to affect the compound's cytotoxicity against various cancer cell lines. Structural modifications, leading to the creation of diverse analogs, allow for the fine-tuning of the compounds' pharmacological properties, including their anticancer efficacy (Kovalenko et al., 2012).

Synthesis and Industrial Applications

The versatility of thiadiazole derivatives extends beyond medicinal chemistry into industrial applications. The synthesis methodologies for these compounds, involving reactions such as aminolysis and alkylation, have been developed to yield substances with potential uses in materials science and as intermediates in the synthesis of more complex molecules (Shafi et al., 2021).

Insecticidal Properties

Research into the insecticidal properties of thiadiazole derivatives has shown that these compounds can be effective against agricultural pests. The synthesis of novel heterocycles incorporating a thiadiazole moiety has led to the identification of substances with potent activity against the cotton leafworm, Spodoptera littoralis, demonstrating the compound's potential application in integrated pest management strategies (Fadda et al., 2017).

Mechanism of Action

Target of Action

The primary target of N-(5-((2-oxo-2-((3-(trifluoromethyl)phenyl)amino)ethyl)thio)-1,3,4-thiadiazol-2-yl)-2-phenylacetamide Similar compounds have been found to bind with dna, particularly within the minor groove . This suggests that the compound may interact with DNA or related structures as its primary target.

Mode of Action

The mode of action of This compound Based on the information available, it can be inferred that the compound may interact with its targets through the formation of a stable complex . This interaction could lead to changes in the structure or function of the target, potentially affecting its role in cellular processes.

Properties

IUPAC Name

N-[5-[2-oxo-2-[3-(trifluoromethyl)anilino]ethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-2-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15F3N4O2S2/c20-19(21,22)13-7-4-8-14(10-13)23-16(28)11-29-18-26-25-17(30-18)24-15(27)9-12-5-2-1-3-6-12/h1-8,10H,9,11H2,(H,23,28)(H,24,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOTUCDQMPDHSTK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(=O)NC2=NN=C(S2)SCC(=O)NC3=CC=CC(=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15F3N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

452.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.